Solubility of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl in water vs organic solvents
Solubility of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl in water vs organic solvents
An In-depth Technical Guide to the Solubility of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl in Water vs. Organic Solvents
Abstract
The physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are foundational to successful drug development and formulation. Among these, solubility is a critical parameter that dictates bioavailability, formulation strategies, and overall therapeutic efficacy.[1][] This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride (CAS: 226931-60-8), a versatile building block in medicinal chemistry.[3] We will dissect the molecule's structural attributes to predict its behavior in aqueous and organic media, present standardized protocols for empirical solubility determination, and discuss the implications of these properties for researchers in the pharmaceutical sciences.
Introduction
3-(prop-2-yn-1-yloxy)propan-1-amine is a bifunctional molecule featuring a terminal alkyne and a primary amine. The terminal alkyne makes it a valuable reagent for "click chemistry" via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the primary amine allows for standard derivatization, such as amide bond formation.[4] Its derivatives have applications in the development of therapeutics for neurodegenerative disorders.[5]
In pharmaceutical applications, amines are frequently converted to their hydrochloride salts to enhance aqueous solubility and improve handling characteristics.[6][7] Understanding the solubility profile of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl is therefore essential for its effective use, whether in a reaction vessel or a formulation designed for preclinical trials. This guide bridges theoretical principles with practical, field-proven methodologies to provide a robust understanding of this compound's behavior.
Part 1: Theoretical Principles of Solubility
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a given solvent. The principle of "like dissolves like" is the cornerstone of this analysis, meaning polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[8][9]
Molecular Structure and Functional Group Analysis
The structure of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl contains distinct regions that contribute to its overall physicochemical profile.
Caption: Functional group analysis of the target molecule.
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Propargyl Group (HC≡C-CH₂-): This terminal alkyne and methylene group form a non-polar, hydrophobic region.
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Ether Linkage (-O-): The ether oxygen is a polar functional group capable of acting as a hydrogen bond acceptor, contributing moderately to water solubility.[10]
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Propyl Chain (-CH₂-CH₂-CH₂-): This flexible alkyl chain is non-polar and hydrophobic. An increase in the length of such hydrocarbon parts generally leads to decreased aqueous solubility.[11]
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Ammonium Hydrochloride Group (-NH₃⁺Cl⁻): This is the most significant contributor to the molecule's aqueous solubility. The primary amine is basic and, in the presence of hydrochloric acid, becomes protonated to form an ammonium salt.[6] This ionic group can participate in strong ion-dipole interactions with water molecules, making it highly hydrophilic.[7]
The Critical Role of the Hydrochloride Salt
The conversion of the free base amine to its hydrochloride salt is a common strategy in pharmaceutical development to dramatically increase water solubility.[12] The free base is a neutral molecule with moderate polarity, but the salt exists as dissociated ions (R-NH₃⁺ and Cl⁻) in solution. Water, as a highly polar solvent, can effectively solvate these ions, leading to high solubility.
Caption: Dissociation and solvation of the HCl salt in water.
Predicted Solubility Profile
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Water: High solubility is expected due to the ionic hydrochloride salt form. The solubility of ionizable compounds is pH-dependent.[13] At acidic to neutral pH, the compound will exist predominantly in its protonated, soluble form. In basic conditions (pH > pKa of the amine), it will be deprotonated to the less soluble free base.
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Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated. These solvents have high dielectric constants and can solvate ions. They can also hydrogen bond with the ether oxygen and the ammonium group. Lower aliphatic amines are generally soluble in alcohols.[11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is likely. These solvents can effectively solvate cations but are less effective at solvating anions (Cl⁻) compared to protic solvents. Propargylamine itself is reported to be soluble in DMSO and acetonitrile.[14]
-
Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Low solubility is expected. The high lattice energy of the salt is unlikely to be overcome by the weaker interactions with these less polar solvents.
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Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Very low to negligible solubility is predicted. Ionic compounds are generally insoluble in non-polar solvents as there are no favorable intermolecular interactions to overcome the solute-solute and solvent-solvent forces.[10][15]
Part 2: Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for obtaining accurate quantitative data. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[13][16] For higher throughput needs in early discovery, kinetic solubility assays are often employed.[17]
Protocol: Thermodynamic Equilibrium Solubility by Shake-Flask Method
This protocol is designed to measure the maximum concentration of a solute that can be dissolved in a solvent at equilibrium at a specified temperature.
Objective: To determine the thermodynamic solubility of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl in various solvents.
Materials:
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3-(prop-2-yn-1-yloxy)propan-1-amine HCl (solid)
-
Selected solvents (e.g., Deionized Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Acetonitrile, Hexane)
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Glass vials with screw caps
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Orbital shaker with temperature control (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF)
-
Validated analytical system (e.g., HPLC-UV or LC-MS/MS)
-
Analytical balance, volumetric flasks, and pipettes
Step-by-Step Methodology:
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Preparation of Saturated Solution: a. Add an excess amount of the solid compound (e.g., 2-5 mg) to a vial containing a known volume of the selected solvent (e.g., 1-2 mL).[18] The key is to ensure undissolved solid remains at the end of the experiment. b. Securely cap the vials to prevent solvent evaporation.
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Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[16][19] Time to equilibrium should be assessed in preliminary experiments.[16]
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Phase Separation: a. After incubation, remove the vials and visually confirm the presence of excess solid. b. Separate the undissolved solid from the saturated solution by centrifuging the vials at high speed (e.g., 15,000 rpm for 30 minutes).[20] c. Alternatively, or in addition, filter the supernatant using a chemically compatible syringe filter (e.g., 0.45 µm) to remove any remaining particulates.[21]
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Sample Analysis: a. Carefully collect an aliquot of the clear supernatant. b. Immediately dilute the sample with a suitable mobile phase or solvent to prevent precipitation.[16] Record the dilution factor accurately. c. Quantify the concentration of the compound in the diluted sample using a pre-validated HPLC-UV or LC-MS method against a standard calibration curve.[18]
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Calculation of Solubility: a. Determine the concentration of the compound in the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. c. Express the final solubility in desired units (e.g., mg/mL or µM). Repeat the experiment at least in triplicate for each solvent.[16]
Caption: Experimental workflow for the shake-flask method.
Part 3: Data Presentation
For clarity and comparative analysis, solubility data should be presented in a structured format. The following table summarizes the predicted solubility of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl based on the theoretical principles discussed earlier. Experimental determination is required to populate this table with quantitative values.
Table 1: Predicted Solubility of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | High | Ionic salt form (R-NH₃⁺Cl⁻) allows for strong ion-dipole interactions with water.[15] |
| Polar Protic | Methanol, Ethanol | High to Moderate | Solvents can solvate ions and participate in hydrogen bonding. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | Capable of dissolving polar and some ionic compounds. |
| Moderately Polar | Dichloromethane (DCM) | Low | Insufficient polarity to overcome the crystal lattice energy of the salt. |
| Non-Polar | Hexane, Toluene | Very Low / Insoluble | "Like dissolves like" principle; ionic salt is incompatible with non-polar media.[10] |
Conclusion
The solubility of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl is dominated by its ionic character. The presence of the ammonium hydrochloride group renders it highly soluble in water and other polar protic solvents, a crucial characteristic for many pharmaceutical applications. Conversely, its solubility is expected to be limited in solvents of low to moderate polarity and negligible in non-polar media. The theoretical predictions outlined in this guide provide a strong framework for solvent selection, but must be validated by robust experimental methods, such as the shake-flask protocol detailed herein. For researchers and drug development professionals, a thorough understanding and empirical quantification of this solubility profile are indispensable steps for leveraging this compound's full potential in synthesis and formulation.
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